6-Chloropyrazine-2-sulfonyl chloride
Description
Overview of Heterocyclic Sulfonyl Chlorides in Synthetic Chemistry
Heterocyclic sulfonyl chlorides are a class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to a heterocyclic ring system. They serve as crucial intermediates in organic synthesis, primarily because the sulfonyl chloride moiety is a highly reactive electrophile. This reactivity allows for the facile introduction of the sulfonyl group into other molecules through nucleophilic substitution reactions. researchgate.net The chlorine atom is an excellent leaving group, readily displaced by a wide variety of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. researchgate.netevitachem.com
These compounds are pivotal building blocks in medicinal chemistry for creating complex sulfonamides, which are a prominent feature in many pharmaceuticals. sigmaaldrich.com However, many electron-deficient heteroaryl sulfonyl chlorides are notoriously unstable, often decomposing at room temperature, which can complicate their synthesis, isolation, and storage. chemscene.com This instability has driven the development of alternative, more stable reagents or in situ generation methods to access these valuable synthetic intermediates. chemscene.com
Significance of Pyrazine (B50134) Scaffolds in Medicinal and Organic Synthesis
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. tandfonline.com Its presence in a molecule can significantly influence physicochemical properties such as solubility, polarity, and hydrogen bonding capacity, which are critical for drug-receptor interactions. Pyrazine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic effects. evitachem.comtandfonline.comnih.gov
The structural importance of the pyrazine core is highlighted by its incorporation into several clinically approved drugs. tandfonline.com For instance, Bortezomib is a pyrazine-containing proteasome inhibitor for treating multiple myeloma, and Pyrazinamide is a first-line medication for tuberculosis. tandfonline.com The ability of the pyrazine structure to serve as a versatile platform for chemical modification allows chemists to fine-tune the pharmacological profiles of lead compounds, making it a subject of intense research in drug discovery. evitachem.comtandfonline.com
Historical Context and Evolution of Sulfonyl Chloride Reagents in Chemical Transformations
Sulfonyl chlorides have been fundamental reagents in organic chemistry for over a century. Historically, the primary methods for their synthesis involved harsh and often unselective reagents. Arylsulfonyl chlorides were traditionally prepared by the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid or by treating sulfonic acids with chlorinating agents like phosphorus pentachloride. chemicalbook.comchemsrc.com Another classic approach is the Sandmeyer-type reaction, where an aromatic amine is converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. rsc.org
While effective, these traditional methods often lack functional group tolerance and can be operationally difficult, especially with complex or sensitive substrates. nih.gov Modern synthetic chemistry has seen the evolution of milder and more versatile methods. These include the oxidation of thiols and their derivatives using reagents like N-chlorosuccinimide. chemicalbook.comorganic-chemistry.org Furthermore, stable and solid surrogates for gaseous sulfur dioxide, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), have been developed to improve the safety and convenience of Sandmeyer-type reactions for preparing sulfonyl chlorides from anilines. sigmaaldrich.com Recent innovations have even enabled the conversion of stable, pre-existing sulfonamides back into highly reactive sulfonyl chlorides, allowing for late-stage functionalization of complex molecules. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H2Cl2N2O2S |
|---|---|
Molecular Weight |
213.04 g/mol |
IUPAC Name |
6-chloropyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H |
InChI Key |
MTWVNVAVMTYPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloropyrazine 2 Sulfonyl Chloride
Precursor Synthesis and Functionalization Routes for 6-Chloropyrazine-2-sulfonyl chloride Formation
The synthesis of this compound often begins with the construction and modification of suitable pyrazine-based intermediates. This multi-step approach allows for controlled introduction of the required functional groups.
Preparation of Pyrazine-2-carboxylic Acid Derivatives as Intermediates
The synthesis of the pyrazine (B50134) core, often in the form of pyrazine-2-carboxylic acid and its derivatives, is a fundamental first step. One common method involves the homodimerization of α-amino aldehydes, which are readily accessible from common amino acids, followed by air oxidation to form the pyrazine ring. mdpi.com For instance, pyrazine-2-carboxylic acid derivatives have been successfully synthesized through methods like the Yamaguchi esterification, which avoids the use of harsher reagents such as thionyl chloride. researchgate.net
Various synthetic strategies exist for creating substituted pyrazine-2-carboxylic acids. Homolytic aroylation of the pyrazine nucleus using substituted aromatic carbaldehydes can yield 5-aroylpyrazine-2-carboxylic acid derivatives. nih.gov Additionally, novel series of pyrazine-2-carboxylic acid derivatives have been prepared by coupling substituted pyrazine-2-carboxylic acids with different piperazines using coupling agents like propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com A general synthesis of 2-pyrazine carboxylic acid chloride involves reacting 2-pyrazine carboxylic acid with thionyl chloride in the presence of dimethylformamide. prepchem.com
The following table summarizes various methods for the preparation of pyrazine-2-carboxylic acid derivatives.
Table 1: Synthesis of Pyrazine-2-Carboxylic Acid Derivatives| Starting Material(s) | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| α-Amino aldehydes | Air (oxidation) | 2,5-Disubstituted pyrazines | mdpi.com |
| Pyrazine-2-carboxylic acid | 2,4,6-Trichlorobenzoyl chloride, DMAP | Pyrazine-2-carboxylic acid esters | researchgate.net |
| Pyrazine nucleus | Substituted aromatic carbaldehydes | 5-Aroylpyrazine-2-carboxylic acids | nih.gov |
| Substituted pyrazine-2-carboxylic acids | Piperazines, T3P | Pyrazine-2-carboxamides | rjpbcs.com |
| 2-Pyrazine carboxylic acid | Thionyl chloride, DMF | 2-Pyrazine carboxylic acid chloride | prepchem.com |
Strategic Halogenation and Chlorination Approaches to Pyrazine Intermediates
Introducing a chlorine atom at the desired position on the pyrazine ring is a critical step. Halogenation of pyrazole (B372694) and its derivatives typically occurs at the fourth position. researchgate.net However, for many heterocyclic systems, including pyridines, direct chlorination can be challenging but is achievable. wikipedia.org
Modern methods offer more selective control. For example, a direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed using N-halosuccinimides (NCS, NBS, NIS) as inexpensive and safe halogenating agents at room temperature. beilstein-archives.org Advanced phosphine (B1218219) reagents have been designed for the selective halogenation of pyridines, which could be applicable to pyrazine systems. nih.gov In some cases, the synthesis of halogenated pyrazines is a key step in the total synthesis of complex molecules like Favipiravir, where 3,6-dichloropyrazine-2-carbonitrile (B1371311) is a crucial intermediate. mdpi.com Chlorination can also be achieved using reagents like sulfuryl chloride, which is considered an alternative to chlorine and can be more selective for certain positions. ganeshremedies.com The synthesis of 6-chloropyrazine-2-carbonyl chloride, a related precursor, typically involves the chlorination of pyrazine derivatives.
Methodologies for Introducing the Sulfonyl Chloride Functionality from Sulfonic Acids and Their Salts
The conversion of a sulfonic acid or its salt to a sulfonyl chloride is a well-established and crucial transformation in the synthesis of the target compound. A variety of chlorinating agents can be employed for this purpose.
Classical methods include the reaction of sulfonic acids or their salts with reagents such as:
Phosphorus pentachloride (PCl₅) orgsyn.orgsci-hub.se
Phosphorus oxychloride (POCl₃) orgsyn.orgresearchgate.net
Thionyl chloride (SOCl₂) sci-hub.selookchem.com
While effective, these traditional reagents can be hazardous and generate significant waste. sci-hub.selookchem.com This has prompted the development of milder and more efficient alternatives. Modern chlorinating agents for this transformation include cyanuric chloride and 2,4,6-trichloro-1,3,5-triazine (TCT). researchgate.netlookchem.com A particularly novel and efficient method utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as a chlorinating agent, which operates under mild, solvent-free conditions with high efficiency and shorter reaction times. lookchem.com
The following table compares different reagents for the conversion of sulfonic acids to sulfonyl chlorides.
Table 2: Reagents for the Synthesis of Sulfonyl Chlorides from Sulfonic Acids| Reagent | Conditions/Notes | Reference(s) |
|---|---|---|
| Phosphorus pentachloride (PCl₅) | Traditional, often harsh conditions | orgsyn.orgsci-hub.se |
| Phosphorus oxychloride (POCl₃) | Traditional, used for salts of sulfonic acids | orgsyn.orgresearchgate.net |
| Thionyl chloride (SOCl₂) | Often requires DMF as a catalyst | sci-hub.selookchem.com |
| Cyanuric chloride | Milder alternative, generates byproducts | sci-hub.seresearchgate.net |
| 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) | Mild, solvent-free, high efficiency | lookchem.com |
Direct Synthetic Routes to this compound
More direct synthetic strategies aim to construct the this compound molecule in fewer steps, often by forming the sulfonyl chloride group directly on a pre-chlorinated pyrazine ring.
Oxidative Chlorosulfonation Protocols
Oxidative chlorosulfonation is a powerful method that bypasses the need to first synthesize and then chlorinate a sulfonic acid. This approach typically starts with a sulfur-containing precursor, such as a thiol or its derivative, and uses an oxidizing agent in the presence of a chloride source to directly form the sulfonyl chloride group.
A notable protocol involves the sodium chlorite (B76162) (NaClO₂)-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. sci-hub.se This method is lauded for its safety, environmental friendliness, and high yields. sci-hub.seorganic-chemistry.org The procedure is also applicable to a range of other sulfur-containing substrates, including thiols, disulfides, and thioacetates. sci-hub.seorganic-chemistry.org Another variation uses bleach (sodium hypochlorite) for a clean and economical synthesis of alkanesulfonyl chlorides from S-alkyl isothiourea salts. organic-chemistry.org For pyrazine specifically, the oxidative chlorination of pyrazine-2-thiol using sodium hypochlorite (B82951) or sodium chlorite in an aqueous medium is a viable, environmentally friendly route to pyrazine-2-sulfonyl chloride. evitachem.com
Application of Advanced Reagents and Catalytic Systems in Sulfonyl Chloride Synthesis
The field of sulfonyl chloride synthesis has benefited from the introduction of advanced reagents and catalytic systems that offer mild conditions and broad functional group tolerance. A method for preparing aryl and heteroaryl sulfonamides involves the use of 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) with organozinc reagents. mit.edu Depending on the substrate, this reaction can yield sulfonyl chlorides that are then converted in situ to sulfonamides. mit.edu
Another innovative approach involves the activation of primary sulfonamides using a pyrylium (B1242799) salt (Pyry-BF₄). nih.gov This reagent activates the typically unreactive NH₂ group of a sulfonamide, enabling its conversion into a sulfonyl chloride under mild conditions. nih.gov This method is particularly valuable for late-stage functionalization of complex molecules containing sensitive groups. nih.gov
Purification and Isolation Techniques for this compound in Academic and Industrial Settings
The purification and isolation strategies for this compound diverge significantly between academic laboratory settings and large-scale industrial production, driven by differences in scale, cost, and required purity. The compound's sensitivity to moisture, which can cause hydrolysis of the reactive sulfonyl chloride group to the corresponding sulfonic acid, is a critical consideration in all purification methods evitachem.com.
Academic Settings
In a typical academic or research laboratory context, purity is paramount, and smaller scales allow for more elaborate purification techniques. Following synthesis, the standard procedure involves an aqueous workup where the reaction mixture is quenched and extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) organic-chemistry.orgchemicalbook.com.
The combined organic layers are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure (in vacuo) to yield the crude product. Final purification is most commonly achieved through flash column chromatography using silica (B1680970) gel. A gradient of solvents, often a mixture of petroleum ether and ethyl acetate, is used to elute the compound and separate it from byproducts and unreacted starting materials organic-chemistry.org. For analytical purposes or to achieve very high purity, techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) may also be employed chemicalbook.com.
Industrial Settings
For industrial-scale production, cost-effectiveness, safety, and throughput are the primary drivers. Chromatographic separations are generally avoided due to their high cost in terms of solvents, materials, and time. Instead, industrial purification focuses on non-chromatographic methods like precipitation and crystallization.
After the synthesis is complete, the crude this compound is often isolated by direct precipitation from the reaction mixture. This can be induced by quenching the reaction with water or another anti-solvent. The solid product is then collected by filtration. The filter cake is typically washed with water to remove inorganic salts and water-soluble impurities, followed by a wash with a non-polar solvent (e.g., hexanes, heptane) to remove organic, non-polar impurities. The product is then dried under vacuum. If further purification is required, recrystallization from an appropriate solvent system is the preferred method. The choice of solvent is critical to ensure high recovery of the purified product with minimal loss.
Table 2: Comparison of Purification Techniques
| Technique | Typical Setting | Description | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction | Academic & Industrial (Workup) | Separating the product from the aqueous reaction mixture into an organic solvent (e.g., Ethyl Acetate). | organic-chemistry.org |
| Flash Column Chromatography | Academic | High-purity separation on a silica gel column using a solvent gradient (e.g., Ethyl Acetate/Petroleum Ether). | organic-chemistry.org |
| Reversed-Phase HPLC | Academic | High-performance liquid chromatography for achieving very high purity on an analytical or semi-preparative scale. | chemicalbook.com |
| Precipitation & Filtration | Industrial | Rapid isolation of the crude product from the reaction mixture by adding an anti-solvent and filtering the resulting solid. | evitachem.com |
| Recrystallization | Industrial & Academic | Dissolving the crude solid in a hot solvent and allowing it to cool, causing purified crystals to form. The choice of solvent is critical. | pitt.edu |
Reactivity and Reaction Mechanisms of 6 Chloropyrazine 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, this site is highly susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion. These reactions are primary methods for creating sulfonamides, sulfonate esters, and sulfonyl hydrazides.
The reaction of 6-Chloropyrazine-2-sulfonyl chloride with primary or secondary amines is a standard method for synthesizing the corresponding sulfonamides. rsc.org This reaction, often conducted in the presence of a base like pyridine (B92270) or triethylamine, proceeds through a nucleophilic addition-elimination mechanism at the sulfur atom. libretexts.orgresearchgate.net The amine's lone pair of electrons attacks the electrophilic sulfur, forming a tetrahedral intermediate. The subsequent elimination of a chloride ion and deprotonation by the base yields the stable sulfonamide product. rsc.org
The reactivity of the amine is a crucial factor; primary amines generally react more rapidly than secondary amines due to lower steric hindrance and higher nucleophilicity. rsc.orglibretexts.org The reaction conditions can be tailored, with microwave-assisted syntheses showing rapid formation of sulfonamides in good to excellent yields. rsc.org While specific studies on this compound are not abundant, the general principles of sulfonamide synthesis are widely applicable. For instance, the synthesis of sulfonamide derivatives of other nitrogen-containing heterocycles, like 6-chloropurine, involves reacting the heterocyclic sodium salt with substituted phenyl sulfonyl chlorides. researchgate.net This suggests that similar strategies could be effective for this compound.
Table 1: General Conditions for Amination of Sulfonyl Chlorides
| Amine Type | Typical Base | Solvent | General Reactivity |
|---|---|---|---|
| Primary Aliphatic | Pyridine, Triethylamine | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | High |
| Secondary Aliphatic | Pyridine, Triethylamine | DCM, THF, DMF | Moderate to High |
| Primary Aromatic | Pyridine, Sodium Hydride | DCM, THF, DMF | Moderate |
This table presents generalized data for sulfonyl chlorides and may be adapted for this compound.
This compound reacts with alcohols and phenols to form sulfonate esters. This transformation is a common strategy for converting the hydroxyl group of an alcohol into a good leaving group. youtube.comlibretexts.org The reaction mechanism is analogous to amination, involving the nucleophilic attack of the alcohol's or phenol's oxygen atom on the sulfonyl sulfur. youtube.comeurjchem.com The presence of a non-nucleophilic base, typically pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. youtube.comyoutube.com
Phenols, being less nucleophilic than aliphatic alcohols, may require more forcing conditions or the use of their more reactive phenoxide forms to achieve efficient esterification. youtube.com The formation of sulfonate esters from sulfonyl chlorides proceeds with retention of configuration at a chiral alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.com Various catalysts, including indium(III) and ytterbium(III) trifluoromethanesulfonate, have been shown to facilitate the sulfonylation of alcohols. organic-chemistry.org
Table 2: Representative Conditions for Sulfonate Ester Formation
| Nucleophile | Reagent | Catalyst/Base | Solvent | Product Type |
|---|---|---|---|---|
| Primary/Secondary Alcohols | Sulfonyl Chloride | Pyridine, Triethylamine | Dichloromethane | Alkyl Sulfonate Ester |
| Phenols | Sulfonyl Chloride | Pyridine, NaOH | Dichloromethane, Water | Aryl Sulfonate Ester |
| Alcohols | Sulfonic Acid Anhydride (B1165640) | Ytterbium(III) triflate | Dichloromethane | Alkyl Sulfonate Ester |
This table summarizes general findings for the synthesis of sulfonate esters. eurjchem.comorganic-chemistry.orgshaalaa.com
The reaction of this compound with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) leads to the formation of 6-chloropyrazine-2-sulfonyl hydrazide. Sulfonyl hydrazides are stable, crystalline solids and serve as important intermediates in organic synthesis. orgsyn.orgorgsyn.org The synthesis is typically carried out by adding the sulfonyl chloride to a solution of hydrazine hydrate, often in a solvent like tetrahydrofuran (THF) or ethanol. orgsyn.orgorgsyn.org
The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of hydrazine on the sulfonyl chloride group. google.com An excess of hydrazine or the addition of another base like ammonia (B1221849) or pyridine can be used to neutralize the HCl byproduct. orgsyn.orggoogle.com One-pot procedures have been developed for the synthesis of sulfonylhydrazones directly from a sulfonyl chloride, hydrazine hydrate, and a third component like a vinyl azide, often using water as an environmentally benign solvent. researchgate.net
Reactions Involving the Pyrazine (B50134) Ring System
The pyrazine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms and two powerful electron-withdrawing groups (the chloro and sulfonyl chloride substituents). This electronic characteristic makes the ring highly resistant to electrophilic attack but activates it towards nucleophilic substitution.
The pyrazine ring is inherently electron-deficient and is considered more resistant to electrophilic attack than pyridine. thieme-connect.deresearchgate.net The presence of the strongly deactivating sulfonyl chloride and chloro groups further reduces the electron density of the aromatic system. In acidic conditions, which are typical for many electrophilic aromatic substitution (EAS) reactions like nitration or sulfonation, the nitrogen atoms of the pyrazine ring can become protonated. thieme-connect.dewikipedia.org This creates a pyridinium-like cation, which dramatically increases the deactivation of the ring towards electrophiles. wikipedia.orgnih.gov
Consequently, direct electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation/acylation, nitration, or halogenation on the pyrazine core of this compound are generally not feasible under standard conditions. thieme-connect.dewikipedia.orgmasterorganicchemistry.com Successful electrophilic substitutions on pyrazine systems typically require the presence of strong activating groups on the ring or proceeding via an N-oxide, neither of which applies to this specific substrate. thieme-connect.dewikipedia.org
In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.dewikipedia.org The chlorine atom at the C-6 position is activated towards displacement by nucleophiles. This activation is significantly enhanced by the strong electron-withdrawing capabilities of both the adjacent ring nitrogen and the sulfonyl chloride group at the C-2 position. These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.org
Halopyrazines are known to be more reactive in SNAr reactions than the corresponding halopyridines. thieme-connect.denih.gov Common nucleophiles used in these reactions include primary and secondary amines, alkoxides, and thiolates. nih.govyoutube.com For instance, the reaction of 2-chloropyrazine (B57796) with various amines proceeds readily, often in water or under microwave conditions, to yield the corresponding aminopyrazines. nih.govresearchgate.net Given the enhanced activation in this compound, it is expected to react readily with a variety of nucleophiles at the C-6 position, displacing the chloride. nih.govbath.ac.uk This SNAr pathway provides a powerful method for introducing diverse functional groups onto the pyrazine ring.
Table 3: Factors Influencing SNAr Reactivity on Heteroaromatic Halides
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Electron-Withdrawing Groups | Increases rate | Stabilize the negative charge in the Meisenheimer complex. wikipedia.org |
| Leaving Group | F > Cl ≈ Br > I | The rate-determining step is often the nucleophilic attack, not C-X bond cleavage. researchgate.net |
| Nucleophile Strength | Stronger nucleophiles react faster | Increases the rate of the initial attack on the aromatic ring. |
| Solvent | Polar aprotic solvents are effective | Solvate the cation but not the nucleophile, increasing its reactivity. Water can also be an effective solvent. nih.gov |
This table provides a general overview of factors affecting SNAr reactions.
Investigation of Chemoselectivity and Regioselectivity in this compound Transformations
The presence of two reactive centers in this compound brings the concept of chemoselectivity to the forefront of its reaction chemistry. Nucleophiles can potentially attack either the sulfonyl chloride group, leading to the formation of sulfonamides or sulfonate esters, or the electron-deficient pyrazine ring, resulting in a nucleophilic aromatic substitution (SNAr) of the chlorine atom. The regioselectivity is less of a concern for the pyrazine ring itself in this specific molecule, as the substitution is directed to the carbon bearing the chlorine atom.
Research on analogous compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, provides significant insights into the probable chemoselective behavior of this compound. nih.govresearchgate.net In these systems, the selectivity of the reaction is highly dependent on the nature of the attacking nucleophile.
Reactions with Amines:
The reaction with amines is a key transformation. Generally, the sulfonyl chloride group is highly reactive towards primary and secondary amines, leading to the formation of the corresponding sulfonamides. rsc.orgcbijournal.com This reaction is typically fast and can be carried out under mild conditions, often in the presence of a base to neutralize the HCl byproduct. nih.gov
However, the chlorine atom on the pyrazine ring is also susceptible to nucleophilic attack by amines, a classic example of SNAr. The electron-withdrawing nature of the pyrazine nitrogens and the sulfonyl group at the 2-position enhances the electrophilicity of the carbon at the 6-position, making it a viable site for substitution. nih.govresearchgate.net
Studies on similar chloro-sulfonyl-substituted heterocycles suggest that the chemoselectivity can be steered by the type of amine used. For instance, with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines in the presence of a weak base tend to selectively displace the chloride group. nih.govresearchgate.net Conversely, sterically unhindered primary aliphatic amines can show a preference for attacking the sulfonyl group. nih.govresearchgate.net The nucleophilicity and steric hindrance of the amine play a crucial role in determining the reaction pathway.
Interactive Data Table: Predicted Chemoselectivity in Reactions with Amines
| Nucleophile Type | Predicted Major Product | Reaction Type | Influencing Factors |
| Primary Aliphatic Amines | 6-Chloro-N-alkylpyrazine-2-sulfonamide | Sulfonylation | Less sterically hindered, favors attack at the more accessible sulfonyl group. |
| Secondary Aliphatic Amines | 6-(Dialkylamino)pyrazine-2-sulfonyl chloride | SNAr | Increased nucleophilicity and steric bulk may favor ring substitution. |
| Anilines (Weakly Basic) | 6-(Arylamino)pyrazine-2-sulfonyl chloride | SNAr | Lower basicity may favor the SNAr pathway over sulfonylation. |
Reactions with Alcohols and Alkoxides:
The reaction of this compound with alcohols or their corresponding alkoxides can lead to the formation of sulfonate esters or pyrazinyl ethers, respectively. Sulfonyl chlorides readily react with alcohols, often in the presence of a base like pyridine, to yield sulfonate esters. nih.gov
Simultaneously, alkoxides are potent nucleophiles for SNAr reactions. The outcome of the reaction will likely depend on the reaction conditions. The use of a neutral alcohol might favor the formation of the sulfonate ester, while the use of a strong base to generate an alkoxide could promote the SNAr pathway.
Interactive Data Table: Predicted Chemoselectivity in Reactions with Oxygen Nucleophiles
| Nucleophile | Predicted Major Product | Reaction Type | Influencing Factors |
| Alcohols (e.g., Methanol) | Methyl 6-chloropyrazine-2-sulfonate | Sulfonylation | Neutral conditions favor reaction at the more electrophilic sulfonyl chloride. |
| Alkoxides (e.g., Sodium Methoxide) | 6-Methoxypyrazine-2-sulfonyl chloride | SNAr | Strong nucleophilicity of the alkoxide favors ring substitution. |
Mechanistic Studies of Key Reactions and Transformations
The transformations of this compound are governed by well-established reaction mechanisms.
Mechanism of Sulfonylation:
The reaction of the sulfonyl chloride group with a nucleophile, such as an amine or an alcohol, generally proceeds through a nucleophilic substitution at the sulfur atom. Theoretical studies on similar arenesulfonyl chlorides suggest that this can occur via a concerted SN2-type mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and the substituents on the aromatic ring. nih.govnih.gov
In the case of an amine reacting with this compound, the nitrogen atom of the amine attacks the electrophilic sulfur atom. This is followed by the departure of the chloride ion, leading to the formation of a protonated sulfonamide. A base present in the reaction mixture then deprotonates the nitrogen to yield the final sulfonamide product.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The substitution of the chlorine atom on the pyrazine ring proceeds via the SNAr mechanism. This pathway is characteristic of nucleophilic substitutions on electron-deficient aromatic and heteroaromatic rings. masterorganicchemistry.comnih.gov
The mechanism involves two main steps:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring and is stabilized by the electron-withdrawing nitrogen atoms and the sulfonyl group.
Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex.
Computational studies, including Density Functional Theory (DFT) calculations, on similar systems have been used to investigate the energetics of the SNAr mechanism, including the structure of the transition states and the Meisenheimer intermediate. nih.govchemrxiv.org These studies help in understanding the factors that influence the reaction rate and regioselectivity.
Interactive Data Table: Mechanistic Details of Key Transformations
| Reaction | Key Intermediate/Transition State | Mechanistic Pathway | Key Features |
| Sulfonylation with Amines | Trigonal bipyramidal transition state or addition intermediate | SN2-like or Addition-Elimination | Nucleophilic attack on the sulfur atom. |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Addition-Elimination | Formation of a resonance-stabilized anionic intermediate. Delocalization of negative charge by ring nitrogens and sulfonyl group. |
Synthetic Applications and Derivatization Strategies of 6 Chloropyrazine 2 Sulfonyl Chloride
Role as a Crucial Building Block in Complex Chemical Synthesis
The principal application of 6-Chloropyrazine-2-sulfonyl chloride is as a foundational building block for the synthesis of complex sulfonamides. The sulfonyl chloride moiety (–SO₂Cl) is a potent electrophile that readily reacts with primary and secondary amines to form stable sulfonamide linkages (–SO₂NRR'). This reaction is a cornerstone of its utility, particularly in the development of novel therapeutic agents.
Recent patent literature highlights its role in constructing inhibitors for biological targets such as the NaV1.8 sodium channel and the NLRP3 inflammasome. google.comgoogle.comgoogle.com In these syntheses, this compound is reacted with various complex amine-containing molecules to introduce the 6-chloropyrazine-2-sulfonamide (B15173542) scaffold, which is often crucial for the molecule's biological activity.
For instance, in the development of NaV1.8 inhibitors, which are investigated for pain and cough disorders, the compound is used as a key intermediate. google.comgoogle.com A general synthesis involves the reaction of this compound with a diverse range of functionalized amine partners to yield the desired sulfonamide products.
Table 1: Examples of Complex Molecules Synthesized from this compound
| Amine Reactant | Resulting Sulfonamide Product Core Structure | Application/Target | Reference |
| Substituted Nicotinamide Amines | 2-amino-N-(heteroaryl)-nicotinamide derivatives | NaV1.8 Inhibitors | google.comgoogle.com |
| Various Heterocyclic Amines | Substituted Sulfonylureas and Sulfonylthioureas | NLRP3 Inhibitors | google.com |
The synthesis of the building block itself is documented, typically proceeding via the oxidative chlorination of a precursor like 2-(benzylthio)-6-chloropyrazine. In one described method, chlorine gas is bubbled through a solution of the thioether precursor in a carbon tetrachloride and water mixture at 0 °C to yield this compound. google.comgoogle.com
Construction of Pyrazine-Fused Heterocyclic Systems and Derivatives
Based on a comprehensive review of available scientific and patent literature, there are no specific documented examples of this compound being utilized in cyclization reactions to form pyrazine-fused heterocyclic systems. Its documented reactivity is dominated by the chemistry of the sulfonyl chloride group to form sulfonamides, rather than using the pyrazine (B50134) ring itself as a foundation for building additional fused rings.
Derivatization for Advanced Analytical and Structural Characterization
There is no specific information in the reviewed literature detailing the use of this compound as a derivatizing agent for analytical purposes.
No published methods were found that employ this compound as a pre-column derivatization reagent to enhance the detection of analytes in chromatographic techniques such as HPLC. While other sulfonyl chlorides are used for this purpose, the application of this specific compound has not been reported.
No studies were identified that demonstrate the use of this compound to enhance the ionization efficiency or detection sensitivity of analytes in mass spectrometry.
Generation of Diversified Compound Libraries and Chemical Space Exploration
A significant application of this compound is in the generation of diversified compound libraries for drug discovery and the exploration of chemical space. Its bifunctional nature—a highly reactive sulfonyl chloride and a less reactive, but still displaceable, chlorine atom on the pyrazine ring—makes it an ideal scaffold for combinatorial chemistry.
In medicinal chemistry programs, a common strategy involves reacting the sulfonyl chloride group with a large library of diverse amines to create a first generation of sulfonamide compounds. This allows for rapid exploration of the structure-activity relationship (SAR) associated with the amine portion of the molecule. The chlorine atom on the pyrazine ring can then be subjected to further reactions, such as nucleophilic aromatic substitution, to introduce a second point of diversity.
Patents for NLRP3 and NaV1.8 inhibitors implicitly demonstrate this utility. google.comgoogle.comgoogle.com They describe the synthesis of large families of related compounds where the core 6-chloropyrazine sulfonamide structure is appended with numerous different chemical moieties (R-groups) to optimize biological activity, selectivity, and pharmacokinetic properties.
Table 2: Illustrative Scheme for Compound Library Generation
| Scaffold | Reagent Library | General Product Structure | Purpose |
| This compound | Library of primary/secondary amines (R¹R²NH) | 6-Chloro-N-(substituted)pyrazine-2-sulfonamide | Generation of a diverse set of compounds for SAR screening |
This systematic approach allows researchers to efficiently map the chemical space around a core scaffold to identify compounds with optimal therapeutic potential.
Computational and Theoretical Investigations of 6 Chloropyrazine 2 Sulfonyl Chloride
Density Functional Theory (DFT) Studies on Molecular Structure, Electronic Properties, and Reactivity
Density Functional Theory (DFT) represents a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of 6-Chloropyrazine-2-sulfonyl chloride would be the first step in building a comprehensive theoretical understanding of the compound.
Such a study would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. This would provide key structural parameters. Following optimization, a range of electronic properties could be calculated to predict the molecule's behavior.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Property | Predicted Significance |
| Optimized Bond Lengths (Å) | Elucidate the influence of the chloro and sulfonyl chloride groups on the pyrazine (B50134) ring geometry. |
| **Optimized Bond Angles (°) and Dihedral Angles (°) ** | Define the overall molecular shape and steric hindrance. |
| Dipole Moment (Debye) | Indicate the molecule's polarity, influencing its solubility and intermolecular interactions. |
| HOMO-LUMO Energy Gap (eV) | A key indicator of chemical reactivity; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) Map | Visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. |
| Natural Bond Orbital (NBO) Analysis | Detail charge distribution on individual atoms and analyze hyperconjugative interactions that contribute to molecular stability. |
Note: The data in this table is hypothetical and serves as an example of what a DFT study would yield. Actual values would require specific calculations.
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions. For this compound, which contains a reactive sulfonyl chloride group, this approach could illuminate its behavior in various chemical transformations.
By modeling the interaction of this compound with different nucleophiles, researchers could identify the most likely reaction mechanisms, such as nucleophilic substitution at the sulfur atom. These calculations would involve locating the transition state structures—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's feasibility and rate.
Table 2: Example of a Computational Study on a Hypothetical Reaction Pathway
| Reaction Step | Computational Objective | Information Gained |
| Reactant Complex Formation | Model the initial interaction between this compound and a reactant. | Determine the initial orientation and non-covalent interactions. |
| Transition State Search | Locate the highest energy structure connecting reactants and products. | Calculate the activation energy, a key factor in reaction kinetics. |
| Product Complex Formation | Model the structure of the products after the reaction. | Determine the overall thermodynamics of the reaction (exothermic vs. endothermic). |
| Intrinsic Reaction Coordinate (IRC) Calculation | Confirm that the found transition state correctly connects the reactant and product states. | Validate the calculated reaction pathway. |
In Silico Approaches for Predicting Reactivity and Selectivity in this compound Chemistry
In silico methods, which are computer-based simulations, can be used to predict how this compound will behave in different chemical environments. These predictions are based on the electronic and steric properties derived from computational studies like DFT.
For instance, reactivity descriptors calculated from the electronic structure can predict whether the molecule is more likely to react at the pyrazine ring or the sulfonyl chloride group. In cases where multiple reaction products are possible, computational models can predict the selectivity—the preference for the formation of one product over another—by comparing the activation energies of the competing reaction pathways.
Correlating Computational Data with Experimental Spectroscopic Observations for Structural Validation
A critical aspect of computational chemistry is the validation of theoretical models against real-world experimental data. Spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide fingerprints of a molecule's structure.
Computational methods can simulate these spectra. For example, DFT calculations can predict the vibrational frequencies that would be observed in an IR or Raman spectrum. Similarly, theoretical calculations can predict the chemical shifts expected in an NMR spectrum. By comparing the calculated spectra with the experimentally measured ones, chemists can gain confidence in the accuracy of their computed molecular structure. A close match between the theoretical and experimental data provides strong evidence for the proposed structure of this compound.
Patent Landscape and Industrial Significance in Chemical Synthesis
Analysis of Patented Synthetic Routes and Methodologies Involving 6-Chloropyrazine-2-sulfonyl chloride
Patented procedures for the synthesis of this compound detail a multi-step chemical sequence starting from commercially available precursors. A prominent route is described in patents for inhibitors of the NLRP3 inflammasome and NaV1.8 channels. google.comgoogle.com This methodology involves the preparation of a thioether intermediate, which is subsequently converted to the target sulfonyl chloride through oxidative chlorination.
The process can be broken down into two primary stages:
Formation of 2-(Benzylthio)-6-chloropyrazine: The synthesis begins with the reaction of 2,6-dichloropyrazine (B21018) and phenylmethanethiol. google.comgoogle.com This nucleophilic aromatic substitution is typically conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF), with a base like potassium carbonate facilitating the reaction. google.com The reaction proceeds at ambient temperature over several hours to yield the intermediate, 2-(benzylthio)-6-chloropyrazine. google.com
Oxidative Chlorination: The key transformation to the sulfonyl chloride is achieved by treating the 2-(benzylthio)-6-chloropyrazine intermediate with chlorine gas. google.comgoogle.com The reaction is performed in a biphasic solvent system, commonly carbon tetrachloride and water, at reduced temperatures (e.g., 0 °C) to control the reactivity of the chlorination process. google.comgoogle.com Bubbling chlorine gas through the solution for a defined period leads to the cleavage of the thioether and the formation of the this compound. google.com Following the reaction, the product is isolated from the organic phase. google.com
A summary of a patented synthetic route is presented below:
Table 1: Patented Synthesis of this compound google.comgoogle.com
| Step | Precursor(s) | Reagents & Solvents | Key Conditions | Product |
|---|---|---|---|---|
| 1 | 2,6-Dichloropyrazine, Phenylmethanethiol | Potassium Carbonate, N,N-Dimethylformamide (DMF) | Stirred at 20 °C for 15 hours | 2-(Benzylthio)-6-chloropyrazine |
| 2 | 2-(Benzylthio)-6-chloropyrazine | Chlorine (gas), Carbon Tetrachloride, Water | Chlorine gas bubbled through the solution at 0 °C for 30 minutes | this compound |
Assessment of Patented Uses as Chemical Intermediates for Specific Classes of Compounds
This compound is a valued intermediate primarily in the pharmaceutical industry, where its reactive sulfonyl chloride group is leveraged to construct complex sulfonamide-based molecules. Patents disclose its application in the synthesis of distinct classes of therapeutic agents, including NLRP3 inhibitors and NaV1.8 inhibitors.
NLRP3 Inflammasome Inhibitors: Several patents detail the use of this compound in the creation of novel inhibitors for the NLRP3 (NOD-like receptor protein 3) inflammasome, which is implicated in a variety of inflammatory diseases. google.comgoogle.com In these synthetic schemes, the sulfonyl chloride is reacted with various primary or secondary amines to form the corresponding pyrazine (B50134) sulfonamides. google.comgoogleapis.com These sulfonamides are key structural motifs in the final sulfonylurea, sulfonylthiourea, and sulfonamide carboxamide compounds that exhibit NLRP3 inhibitory activity. google.comgoogle.com For instance, it is a direct precursor to 6-Chloropyrazine-2-sulfonamide (B15173542), a subsequent intermediate. googleapis.com
NaV1.8 Channel Inhibitors: The compound is also a patented intermediate in the synthesis of 2-amino-N-heteroaryl-nicotinamides, which are potent and selective inhibitors of the NaV1.8 voltage-gated sodium channel. google.comgoogle.com This channel is a key target for the development of non-opioid analgesics for treating chronic pain. In the patented route, this compound is reacted with a protected amine, such as bis(2,4-dimethoxybenzyl)amine, to form a protected sulfonamide intermediate, which is further elaborated to generate the final active pharmaceutical ingredient. google.comgoogle.com
Table 2: Patented Applications of this compound as a Chemical Intermediate
| Therapeutic Target | Class of Final Compound | Patent Reference |
|---|---|---|
| NLRP3 Inflammasome | Sulfonylureas and Sulfonylthioureas | WO2019008029A1 google.com |
| NLRP3 Inflammasome | Sulfonamide Carboxamide Compounds | WO2019034686A1 google.com |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Chemistry Approaches for the Synthesis and Utilization of 6-Chloropyrazine-2-sulfonyl chloride
The synthesis of sulfonyl chlorides has traditionally relied on reagents and conditions that are misaligned with modern principles of green chemistry. rsc.org For instance, the use of highly corrosive and hazardous reagents like chlorosulfonic acid (ClSO₃H), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) is common but problematic due to safety concerns and waste generation. rsc.org Future research on this compound is increasingly focused on developing more sustainable and environmentally benign synthetic routes.
Key areas of development include:
Safer Chlorinating Agents: There is a significant push to replace harsh traditional reagents. rsc.org Novel agents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) organic-chemistry.org and N-chlorosuccinimide (NCS) organic-chemistry.org offer milder, solvent-free, or more selective conditions for converting sulfonic acids or their precursors into sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org Adopting these reagents for the synthesis of this compound from its corresponding sulfonic acid could dramatically reduce hazardous waste and improve operational safety.
Aqueous and Photocatalytic Synthesis: Moving away from volatile organic solvents is a core tenet of green chemistry. Research into aqueous-based synthesis for aryl sulfonyl chlorides has shown that for some substrates, the product's low solubility in water protects it from hydrolysis and allows for direct precipitation, simplifying purification and reducing solvent use. patsnap.comresearchgate.net Furthermore, visible-light photocatalysis using heterogeneous catalysts like potassium poly(heptazine imide) (K-PHI) presents a sustainable method for synthesizing sulfonyl chlorides from arenediazonium salts under mild, room-temperature conditions. nih.govacs.org
Aerobic, Metal-Free Oxidation: An environmentally friendly, metal-free method for synthesizing sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) in an aqueous solution of HCl with oxygen as the terminal oxidant. rsc.orgrsc.org This approach minimizes the use of solvents and avoids heavy metal catalysts, aligning with green chemistry principles. rsc.org
| Parameter | Traditional Methods | Emerging Green Approaches |
|---|---|---|
| Reagents | Chlorosulfonic acid, Thionyl chloride, PCl₅ rsc.org | TAPC organic-chemistry.org, NCS organic-chemistry.org, NaOCl₂-mediated oxidation organic-chemistry.org, Ammonium nitrate/O₂ rsc.org |
| Solvents | Volatile organic solvents (e.g., Acetic Acid) researchgate.net | Water patsnap.comresearchgate.net, Acetonitrile rsc.org, Solvent-free conditions organic-chemistry.org |
| Catalysis | Often stoichiometric, heavy metal catalysts (e.g., CuCl) nih.gov | Metal-free rsc.org, Heterogeneous photocatalysis (K-PHI) nih.gov |
| Conditions | Harsh, highly exothermic rsc.org | Mild, room temperature organic-chemistry.orgnih.gov, Aerobic rsc.org |
| Waste Profile | Significant generation of acidic and toxic byproducts researchgate.net | Reduced waste, potential for reagent recycling organic-chemistry.orgresearchgate.net |
Exploration of Novel Reaction Pathways and Unprecedented Catalytic Systems for this compound Chemistry
Beyond improving its synthesis, researchers are exploring novel ways to utilize the reactivity of this compound. The development of new reaction pathways and catalytic systems will unlock access to unprecedented molecular architectures.
Future research directions include:
Novel Cyclization Reactions: The sulfonyl chloride group is a versatile functional handle for constructing heterocyclic systems. Research into intramolecular heterocyclization reactions, potentially initiated by free-radical or electrophilic pathways, could lead to new classes of fused pyrazine-containing sulfonamides or sultams. patsnap.com
Photoredox and Electrocatalysis: Visible-light photoredox catalysis offers a powerful tool for generating sulfonyl radicals from sulfonyl chlorides. This approach can enable novel carbon-sulfur and nitrogen-sulfur bond formations that are difficult to achieve through traditional thermal methods. A photocatalyst-free method utilizing an electron-donor-acceptor complex between a sulfonyl chloride and sodium iodide has been shown to enable iodosulfonylation of cyclopropenes in water, highlighting a greener approach to radical chemistry. researchgate.net
Advanced Catalytic Systems: The use of pyrylium (B1242799) salts to activate primary sulfonamides for conversion into sulfonyl chlorides represents a highly selective transformation under mild conditions. nih.govresearchgate.net This concept could be inverted, exploring catalysts that activate the this compound moiety towards new types of nucleophilic substitution or cross-coupling reactions, expanding its synthetic utility beyond standard sulfonamide formation.
Integration of this compound in Automated Synthesis and High-Throughput Screening Platforms
The demand for rapid discovery and optimization of new bioactive molecules has driven the development of automated synthesis and high-throughput screening (HTS). Integrating this compound into these platforms is a key future direction that will accelerate drug discovery and materials science.
Automated Flow Chemistry: Continuous flow chemistry offers enhanced safety, consistency, and scalability for chemical production. mdpi.com An automated continuous system for producing aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs) has been successfully developed, demonstrating significant improvements in space-time yield and process control. mdpi.comresearchgate.net Applying such flow chemistry platforms to the synthesis of this compound and its subsequent derivatization would enable on-demand production and library synthesis. nih.govnih.gov
High-Throughput Screening (HTS) Libraries: this compound is an ideal building block for creating large, diverse chemical libraries for HTS campaigns. ku.eduthermofisher.com Its reactive sulfonyl chloride handle allows for facile coupling with a wide array of amines, alcohols, and other nucleophiles to quickly generate thousands of distinct compounds. These libraries can be screened against biological targets to identify new drug leads. nih.govstanford.edu Automated platforms can prepare these libraries in microplate formats, ready for immediate screening. ku.edu
| Platform Type | Key Features | Relevance for this compound |
|---|---|---|
| Continuous Flow Reactors (CSTRs/PFRs) | Scalable production, precise control of reaction parameters, improved safety for hazardous reactions. rsc.orgmdpi.com | Automated, large-scale, and safe synthesis of the core compound and its primary derivatives. mdpi.comresearchgate.net |
| Automated Library Synthesis | Parallel synthesis of hundreds to thousands of compounds; often uses robotic liquid handlers and microplates. stanford.edu | Rapid generation of diverse sulfonamide and sulfonate ester libraries for HTS campaigns. |
| High-Throughput Screening (HTS) | Miniaturized assays (biochemical or cell-based) to rapidly test large compound libraries for activity. nih.govstanford.edu | Screening of 6-chloropyrazine-based libraries to identify novel hits for drug discovery or other applications. |
Advanced Derivatization Strategies for Enhanced Analytical Techniques and Sensing Applications
The high reactivity of the sulfonyl chloride group makes it an excellent chemical tag for analytical purposes. Future research will leverage this reactivity to develop more sensitive and selective detection methods and create novel chemical sensors.
Derivatization for Mass Spectrometry: Chemical derivatization is a powerful strategy to enhance the ionization efficiency and detection sensitivity of analytes in liquid chromatography-mass spectrometry (LC-MS). nih.gov Reagents like pyridine-3-sulfonyl chloride and 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) have been successfully used to tag phenols and other poorly ionizable compounds, significantly improving their detection limits. nih.govnih.gov this compound, with its unique pyrazine (B50134) core, could be developed as a novel derivatization agent, offering distinct fragmentation patterns and chromatographic behavior for the sensitive analysis of specific analyte classes.
GC-MS Analysis of Volatile Precursors: For certain volatile or unstable compounds, derivatization is essential for analysis by gas chromatography-mass spectrometry (GC-MS). Methods have been developed for CWC-relevant chlorides using reagents like 1-propanol (B7761284) to create stable derivatives suitable for GC-MS screening. rsc.org Similar strategies could be employed to derivatize this compound itself if trace-level detection in complex matrices is required.
Fluorescent and Colorimetric Sensors: The pyrazine ring system can be modified to impart fluorescent or colorimetric properties. By designing derivatives of this compound that exhibit a change in their optical properties upon reaction with a specific analyte, novel chemosensors can be created. This would involve a "turn-on" or "turn-off" response, where the sulfonylation of a target molecule by the sensor triggers a detectable spectroscopic signal.
| Derivatization Reagent | Target Analytes | Analytical Technique | Benefit of Derivatization |
|---|---|---|---|
| Dansyl chloride | Phenols, Amines | LC-ESI-MS/MS, HPLC-Fluorescence nih.govnih.gov | Increases ionization efficiency and adds a fluorogenic label. nih.gov |
| Pyridine-3-sulfonyl chloride | Bisphenols | LC/Orbitrap MS nih.gov | Enhances detection capability and provides specific fragmentation patterns. nih.gov |
| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenolic compounds (e.g., OHPAHs) | LC-ESI-MS/MS nih.gov | Improves mass spectrometric response and sensitivity. nih.gov |
| (-)-Camphor-10-sulfonyl chloride | Amines | Chromatography greyhoundchrom.com | Enables determination of enantiomeric purity. greyhoundchrom.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
